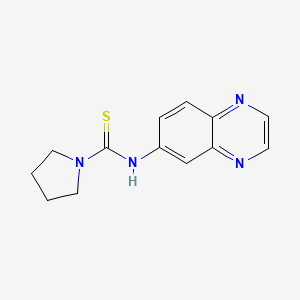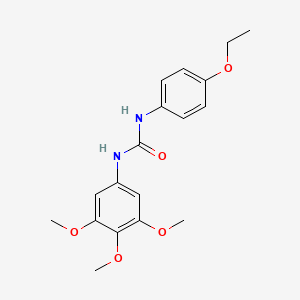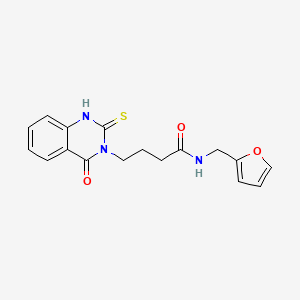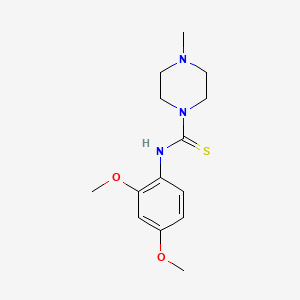![molecular formula C20H26N2O3 B5803259 4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol](/img/structure/B5803259.png)
4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-{[4-(2-ethoxyphenyl)-1-piperazinyl]methyl}-2-methoxyphenol, commonly known as EMD 57033, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications.
作用機序
The exact mechanism of action of EMD 57033 is not fully understood, but it is believed to act through multiple pathways. It has been shown to modulate the activity of various ion channels, including potassium channels, calcium channels, and sodium channels. Additionally, EMD 57033 has been shown to have antioxidant properties, reducing oxidative stress and inflammation in various tissues.
Biochemical and Physiological Effects:
EMD 57033 has been shown to have various biochemical and physiological effects, depending on the specific application. In neuroprotection, it has been shown to reduce neuronal damage and improve cognitive function through the modulation of ion channels and the reduction of oxidative stress. In cardiology, EMD 57033 has been shown to reduce the incidence of ventricular arrhythmias through the modulation of ion channels and the reduction of inflammation. In oncology, EMD 57033 has been shown to inhibit the growth and proliferation of cancer cells through the induction of apoptosis and the inhibition of angiogenesis.
実験室実験の利点と制限
EMD 57033 has several advantages for lab experiments, including its stability, solubility, and specificity for ion channels. However, there are also some limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several potential future directions for the study of EMD 57033. One area of research could focus on optimizing its synthesis method to improve yield and purity. Additionally, further studies could investigate its potential therapeutic applications in other fields, such as immunology and gastroenterology. Finally, more research is needed to fully understand its mechanism of action and potential side effects, which could inform its future clinical development.
In conclusion, EMD 57033 is a chemical compound that has shown promising potential for therapeutic applications in various fields. Its synthesis method, scientific research application, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. Further research is needed to fully understand its potential and inform its future clinical development.
合成法
EMD 57033 can be synthesized through a multi-step process involving the reaction of 2-methoxyphenol with 2-nitrobenzaldehyde, followed by reduction to form 2-methoxy-4-nitrophenol. The nitro group is then replaced with a piperazine ring, and the resulting compound is further reacted with 2-ethoxybenzyl chloride to form EMD 57033.
科学的研究の応用
EMD 57033 has been studied for its potential therapeutic applications in various fields, including neuroscience, cardiology, and oncology. It has been shown to have neuroprotective effects, reducing neuronal damage and improving cognitive function in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cardiology, EMD 57033 has been shown to have antiarrhythmic effects, reducing the incidence of ventricular arrhythmias in animal models of myocardial infarction. Additionally, EMD 57033 has been studied for its potential anticancer properties, inhibiting the growth and proliferation of cancer cells in vitro.
特性
IUPAC Name |
4-[[4-(2-ethoxyphenyl)piperazin-1-yl]methyl]-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O3/c1-3-25-19-7-5-4-6-17(19)22-12-10-21(11-13-22)15-16-8-9-18(23)20(14-16)24-2/h4-9,14,23H,3,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVDYQPJTYJCYTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N2CCN(CC2)CC3=CC(=C(C=C3)O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![tert-butyl 4-[(3,6-dichloro-1-benzothien-2-yl)carbonyl]-1-piperazinecarboxylate](/img/structure/B5803183.png)


![methyl 2-[({[2-(methylthio)phenyl]amino}carbonyl)amino]benzoate](/img/structure/B5803198.png)
![2-(1-ethyl-1H-indol-3-yl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5803213.png)
![N-[2-(1H-indol-3-yl)ethyl]-2-(trifluoromethyl)-4-quinazolinamine](/img/structure/B5803218.png)



![3-[(4-chlorophenyl)thio]-N-(3-fluorophenyl)propanamide](/img/structure/B5803247.png)
![N'-[1-(4-methoxyphenyl)ethylidene]-4-biphenylcarbohydrazide](/img/structure/B5803253.png)

